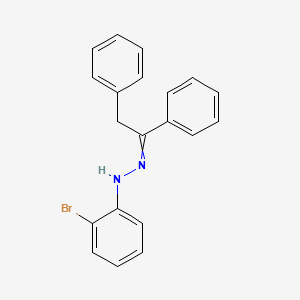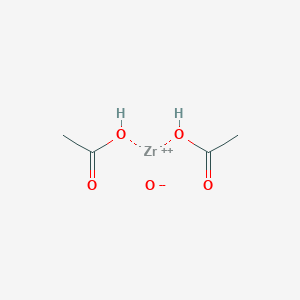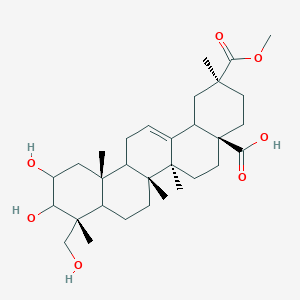
4'-C-Fluoroadenosine 5'-sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-C-Fluoroadenosine 5’-sulfamate is a nucleoside antibiotic known for its ability to inhibit protein synthesis by binding to the ribosomes of bacteria. This compound exhibits broad-spectrum antibacterial activity and has anti-angiogenic effects. It is also known for its minimal toxicity in humans and its effectiveness against various bacterial strains, including staphylococci, streptococci, and mycobacteria .
準備方法
Synthetic Routes and Reaction Conditions: 4’-C-Fluoroadenosine 5’-sulfamate can be synthesized from commercially available starting materialsThe reaction conditions typically involve the use of fluorinating agents and sulfamoylating reagents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of 4’-C-Fluoroadenosine 5’-sulfamate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: 4’-C-Fluoroadenosine 5’-sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and sulfamate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions include various fluorinated and sulfamoylated derivatives of adenosine, which can have different biological activities and properties .
科学的研究の応用
4’-C-Fluoroadenosine 5’-sulfamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting protein synthesis and its effects on bacterial growth.
Medicine: Investigated for its potential as an antimicrobial agent and its anti-angiogenic properties.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
作用機序
The mechanism of action of 4’-C-Fluoroadenosine 5’-sulfamate involves binding to the ribosomes of bacteria, thereby inhibiting protein synthesis. This action disrupts the growth and replication of bacterial cells. The compound targets specific molecular pathways involved in protein synthesis, making it effective against a wide range of bacterial strains .
類似化合物との比較
Adenosine: A naturally occurring nucleoside with similar structural features but lacks the fluorine and sulfamate groups.
Nucleocidin: Another nucleoside antibiotic with a similar mechanism of action but different structural modifications.
Fluorinated Nucleosides: Compounds with fluorine atoms at different positions, exhibiting varying biological activities
Uniqueness: 4’-C-Fluoroadenosine 5’-sulfamate is unique due to its specific structural modifications, including the fluorine atom at the 4’ position and the sulfamate group at the 5’ position. These modifications enhance its antibacterial activity and make it a valuable compound for scientific research and pharmaceutical applications .
特性
分子式 |
C10H13FN6O6S |
|---|---|
分子量 |
364.31 g/mol |
IUPAC名 |
[(2S)-5-(6-aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21)/t5?,6?,9?,10-/m1/s1 |
InChIキー |
LTBCQBSAWAZBDF-XMWFRKBBSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C([C@](O3)(COS(=O)(=O)N)F)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)




![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)
![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)

